1-Propyl-1H-indole-3-carbaldehyde

説明

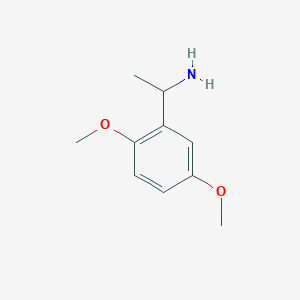

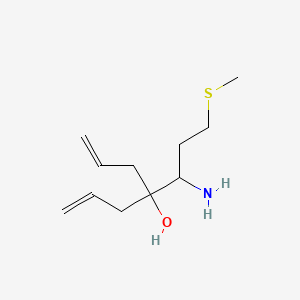

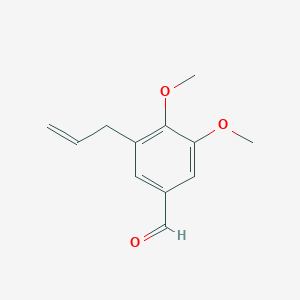

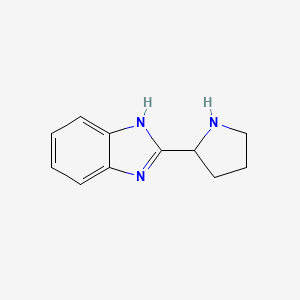

1-Propyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family . It serves as an essential precursor for the synthesis of biologically active molecules. Its molecular formula is C12H13NO , and it exhibits interesting reactivity patterns in multicomponent reactions (MCRs) .

Synthesis Analysis

The synthesis of 1-Propyl-1H-indole-3-carbaldehyde involves various methods. One common approach is the Vilsmeier–Haack reaction , where an indole ring reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the aldehyde functional group. Other synthetic routes may involve modifications of the indole core or introduction of the propyl group .

Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-indole-3-carbaldehyde consists of an indole ring fused with a propyl group and an aldehyde moiety. The indole nucleus provides aromaticity, while the aldehyde group contributes to its reactivity. The propyl side chain enhances its lipophilicity and influences its biological properties .

Chemical Reactions Analysis

1-Propyl-1H-indole-3-carbaldehyde participates in various chemical reactions, including MCRs. These reactions allow the assembly of complex structures from multiple starting materials. Notably, MCRs are sustainable, high-yielding, and operationally friendly. Researchers have explored its role in constructing pharmaceutically relevant scaffolds .

科学的研究の応用

1. Multicomponent Reactions (MCRs) in Synthetic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules .

- Method : MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

2. Synthesis of Higher Order Indoles

- Application : Indole-3-carboxaldehyde, a derivative of 1H-Indole-3-carbaldehyde, is used as the starting material for the synthesis of higher order indoles including isoindolo .

- Method : The specific methods of synthesis can vary widely, but often involve the reaction of Indole-3-carboxaldehyde with various reagents under controlled conditions .

- Results : This process results in the production of a variety of complex indole structures, which can have a wide range of potential applications .

- Application : Indole-3-carbaldehyde has antifungal properties, and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .

- Method : The specific methods of application can vary widely, but often involve the application of Indole-3-carbaldehyde to the skin of amphibians .

- Results : This process results in the protection of amphibians from chytridiomycosis .

Synthesis of Indole Dyes

- Application : 1H-Indole-3-carbaldehyde and its derivatives can be used in the synthesis of analgesic agents .

- Method : The specific methods of synthesis can vary widely, but often involve the reaction of 1H-Indole-3-carbaldehyde with various reagents under controlled conditions .

- Results : This process results in the production of analgesic agents, which can be used for pain relief .

- Application : 1H-Indole-3-carbaldehyde and its derivatives can be used in the synthesis of hypoglycemic agents .

- Method : The specific methods of synthesis can vary widely, but often involve the reaction of 1H-Indole-3-carbaldehyde with various reagents under controlled conditions .

- Results : This process results in the production of hypoglycemic agents, which can be used for the treatment of diabetes .

- Application : 1H-Indole-3-carbaldehyde and its derivatives have been found to inhibit the Dengue virus protease, showing antiviral activity in cell-culture .

- Method : The specific methods of application can vary widely, but often involve the application of 1H-Indole-3-carbaldehyde to the cell culture .

- Results : This process results in the inhibition of the Dengue virus protease, showing antiviral activity .

特性

IUPAC Name |

1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNEXSVVNEUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)